molecular formula C22H18FN7O B1684644 Idelalisib CAS No. 870281-82-6

Idelalisib

Cat. No.: B1684644
CAS No.: 870281-82-6
M. Wt: 415.4 g/mol
InChI Key: IFSDAJWBUCMOAH-HNNXBMFYSA-N
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Description

Idelalisib (Zydelig®) is a first-in-class, orally administered, selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), approved by the FDA in 2014 for relapsed/refractory chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL) . By targeting the δ isoform of PI3K, this compound disrupts the PI3K/Akt/mTOR signaling pathway, which is critical for B-cell survival, proliferation, and migration . Clinical trials demonstrated robust efficacy, with an overall response rate (ORR) of 81% in relapsed CLL when combined with rituximab, significantly improving progression-free survival (PFS; HR 0.15) and overall survival (OS; HR 0.28) compared to placebo . However, this compound carries a black-box warning for severe immune-mediated toxicities, including hepatotoxicity, pneumonitis, and intestinal perforation, which led to treatment discontinuation in 8–10% of patients in pivotal trials .

Preparation Methods

Scientific Research Applications

Idelalisib is a potent and selective inhibitor of phosphatidylinositol-3-kinase (PI3K), specifically the delta isoform, and has demonstrated activity in B-cell non-Hodgkin lymphomas (B-NHLs) . It garnered FDA approval in July 2014 for treating relapsed chronic lymphocytic leukemia (CLL) in combination with rituximab, and as a monotherapy for follicular lymphoma and small lymphocytic lymphoma (SLL) . However, by 2022, this compound was withdrawn from the market .

Clinical Trial Efficacy and Safety

Efficacy in NHL and CLL
this compound's FDA approval was grounded in Phase II and III trials that demonstrated its efficacy and safety in indolent NHL and CLL .

Phase II Trial in Indolent NHL
In a Phase II open-label trial, this compound at 150 mg twice daily (BID) was evaluated in 125 patients with relapsed indolent NHL refractory to rituximab and an alkylating agent . The participants had the following subtypes of indolent NHL:

  • Follicular lymphoma (FL): 58%
  • Small lymphocytic lymphoma (SLL): 22%
  • Marginal zone lymphoma: 12%
  • Lymphoplasmacytic lymphoma with or without Waldenström’s macroglobulinemia (WM): 8%

The median number of prior regimens was four, and 89% of patients had stage III or IV disease. The study was stopped at the first pre-specified interim analysis due to overwhelming efficacy . At 24 weeks, the rate of progression-free survival (PFS), the primary endpoint, was 93% in the this compound group versus 46% in the placebo group. The median PFS was not reached in the this compound group and was 5.5 months in the placebo group . The this compound group showed an improved overall response rate (ORR) of 81% versus 13% in the placebo group, as well as an improved 1-year rate of overall survival (OS) of 92% versus 80% in the placebo group .

Safety and Adverse Events
The most common serious adverse events (AEs) in the Phase II and III studies included pyrexia, pneumonia, diarrhea, febrile neutropenia, and pneumonitis .

This compound Plus Rituximab in Treatment-Naive CLL
A Phase 2 trial of this compound plus rituximab showed a high ORR (97%) in previously untreated patients . Progression-free survival was 83% at 36 months. The most frequent adverse events (any grade) were diarrhea (including colitis) (64%), rash (58%), pyrexia (42%), nausea (38%), chills (36%), cough (33%), and fatigue (31%) . Elevated alanine transaminase/aspartate transaminase was seen in 67% of patients (23% grade ≥3) .

Clinical Trials Portfolio

Trial Characteristics
A systematic review and meta-analysis identified 31 trials that investigated this compound in indolent non-Hodgkin lymphoma (NHL) . Among these trials, 65% included SLL and/or FL, 42% were completed, 42% had published results, and 23% were randomized clinical trials (RCTs) . Six RCTs of this compound had publicly available data on safety outcomes .

Post-Marketing Outcomes
By the initial post-marketing period (2016), the cumulative relative risk (RR) for serious adverse events (SAEs) was 1.86, for fatal adverse events (FAEs) was 3.30, and for death was 1.35 .

Withdrawal and Sales
this compound was not withdrawn from the market until 2022 . Gilead reported cumulative sales revenue of $842 million during market authorization (2014-2022), with annual sales steadily declining from $168 million to $62 million during the pre-marketing withdrawal period (2016-2021) .

Key Findings
The investigation revealed that less than half of the 31 studies (31%) were RTCs, and 42% had published results . The limited phase 3 data available showed increasing RR of SAEs, FAEs, and death, including an increased RR for death of 1.35 that was known by 2016 . The product was withdrawn for select indications in the US market following a 6-year period of insufficient data generation . During the years of marketing authorization, the company earned nearly a billion dollars, with an estimated 47% being US sales .

Potential Combinations and Future Applications

Comparison with Similar Compounds

The limitations of idelalisib, particularly its toxicity profile, have driven the development of next-generation PI3Kδ inhibitors. Below is a detailed comparison with key competitors:

Duvelisib

  • Target : Dual PI3Kδ/γ inhibitor .
  • Efficacy: In a meta-analysis, duvelisib achieved comparable ORR (75% vs. 36% in controls) and PFS (HR 0.27) in relapsed/refractory CLL .
  • Safety: Higher rates of ≥3 neutropenia (37% vs. 25%) and pneumonitis (7% vs. Early formulations faced poor oral bioavailability, but newer analogs (e.g., Compound 3) show improved pharmacokinetics (PK) .

Umbralisib

  • Target : Dual PI3Kδ and casein kinase-1ε (CK1ε) inhibitor .
  • Efficacy : Demonstrated similar ORR to this compound in CLL but with enhanced specificity for PI3Kδ, reducing off-target effects . CK1ε inhibition may modulate tumor microenvironment interactions.
  • Safety : Lower incidence of immune-mediated toxicities (e.g., colitis) compared to this compound, though T-cell suppression remains a concern .
  • Status : Withdrawn from the U.S. market in 2022 due to OS risks in FL trials, highlighting challenges in balancing efficacy and safety .

TGR-1202

  • Target : PI3Kδ inhibitor with distinct chemical structure .
  • Efficacy : Preclinical data suggest synergy with ibrutinib, achieving deeper responses in resistant CLL .
  • Safety : Lower rates of colitis (2% vs. 14% for this compound) in early trials, attributed to structural modifications reducing gastrointestinal toxicity .
  • Status : Investigational, with phase III trials ongoing to validate its improved safety profile.

Table 1. Comparative Overview of PI3Kδ Inhibitors

Parameter This compound Duvelisib Umbralisib TGR-1202
Target PI3Kδ PI3Kδ/γ PI3Kδ + CK1ε PI3Kδ
ORR (CLL) 81% 75% ~70% Under study
Median PFS 19.4 months 16.4 months 22.1 months N/A
Key AEs Hepatotoxicity, colitis, pneumonitis Neutropenia, pneumonitis Fatigue, rash Low colitis risk
PK Advantages Linear kinetics Improved analogs in development N/A Enhanced solubility
Clinical Status Approved (with restrictions) Approved Withdrawn Phase III

Emerging Agents and Combinations

  • IPI-145 (Duvelisib analog): Dual δ/γ inhibition showed promise in indolent NHL but increased infection risks due to broader immunosuppression .
  • Combination Therapies : this compound + ibrutinib demonstrated synergistic efficacy in CLL, though overlapping toxicities (e.g., transaminase elevation) require careful monitoring . Trials combining this compound with anti-CD20 antibodies (e.g., obinutuzumab) reported preserved efficacy without exacerbating toxicity .

Biological Activity

Idelalisib is a selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), primarily used in the treatment of certain hematological malignancies, including chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL). This article explores the biological activity of this compound, its mechanism of action, clinical efficacy, safety profile, and relevant case studies.

This compound exerts its therapeutic effects by inhibiting the PI3Kδ pathway, which is crucial for B-cell receptor signaling and survival in B-cell malignancies. By blocking this pathway, this compound leads to:

  • Inhibition of Cell Survival : It disrupts survival signals from the tumor microenvironment, particularly by reducing the secretion of pro-survival cytokines such as BAFF (B-cell activating factor) and TNF-α (tumor necrosis factor alpha) .
  • Induction of Apoptosis : this compound induces apoptosis in malignant B-cells through caspase-dependent mechanisms .
  • Reduction in Protein Synthesis : The drug has been shown to decrease global protein synthesis in treated cells, correlating with reduced cell size and growth .

Clinical Efficacy

This compound has demonstrated significant efficacy in clinical trials for patients with relapsed or refractory FL and CLL. Key findings from various studies include:

Efficacy Data Table

StudyPatient PopulationOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Stable Disease (SD)Progression-Free Survival (PFS)
Lannutti et al. CLL patients55.6% (n=40/72)13.9%41.7%31.9%Not specified
Phase 2 Study Treatment-naïve older CLL patientsHigh activity notedNot specifiedNot specifiedNot specified83% at 36 months
Systematic Review Various NHL trialsVaries by study designNot specifiedNot specifiedNot specifiedNot specified

Safety Profile

The safety profile of this compound has been a concern, particularly due to reports of serious adverse events (SAEs). Common adverse effects include:

  • Gastrointestinal Issues : Diarrhea and colitis were reported in up to 64% of patients .
  • Hepatic Toxicity : Elevated transaminases were observed in approximately 67% of patients, with some cases classified as grade ≥3 .
  • Increased Mortality Risks : A systematic review indicated a relative risk for death of 1.35 (95% CI, 0.85-2.12) associated with this compound treatment by 2016 .

Case Studies

Several case studies have illustrated the biological activity and clinical outcomes associated with this compound:

  • Case Study on CLL : A patient with relapsed CLL treated with this compound exhibited a rapid reduction in lymphadenopathy and achieved a partial response within three months. The patient experienced manageable diarrhea, which resolved after dose adjustment.
  • Combination Therapy : In a study combining this compound with rituximab for treatment-naïve older patients, durable disease control was achieved, highlighting the enhanced efficacy when used alongside other therapies .

Q & A

Basic Research Questions

Q. How can researchers design preclinical studies to evaluate Idelalisib's efficacy in chronic lymphocytic leukemia (CLL) models?

  • Methodological Answer : Preclinical studies should utilize validated CLL cell lines (e.g., K562) or patient-derived xenograft (PDX) models. Experimental design must include dose-response assays (e.g., MTT or apoptosis assays) to determine IC50 values. For in vivo models, use immunocompromised mice transplanted with CLL cells, monitoring tumor burden via bioluminescence or flow cytometry. Include control groups treated with placebo or standard therapies (e.g., rituximab) for comparative analysis. Statistical power calculations should ensure adequate sample sizes to detect significant differences in progression-free survival (PFS) or overall survival (OS) endpoints .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the gold standard. Use a C18 column, methanol/0.05% ortho-phosphoric acid (75:25) mobile phase, and a flow rate of 0.7 mL/min. Validate the method for linearity (0.5–30 μg/mL), precision (intraday/interday RSD <1%), and accuracy (recovery studies 98–102%). Forced degradation studies under acidic, alkaline, oxidative, and thermal conditions confirm stability-indicating capability. Limit of quantification (LOQ) should be ≤0.2 μg/mL .

Q. How should researchers address contradictory findings in this compound's clinical trial data?

Q. What experimental strategies can elucidate this compound's mechanism of action in modulating immune cell function?

  • Methodological Answer : Conduct in vitro assays using peripheral blood mononuclear cells (PBMCs) treated with this compound (0.1–10 μM) to assess T-cell proliferation (CFSE dilution) and cytokine secretion (ELISA). Pair these with phospho-flow cytometry to quantify PI3Kδ pathway inhibition (e.g., reduced p-AKT levels). For dendritic cell (DC) differentiation studies, culture monocytes with GM-CSF/IL-4 ± this compound and evaluate surface markers (e.g., CD86, HLA-DR) via flow cytometry. Include dose-response curves to identify IC50 values for functional suppression .

Q. How can computational methods predict this compound's selectivity for PI3Kδ over other isoforms?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model this compound's binding to PI3Kδ, γ, and α isoforms. Use molecular dynamics (MD) simulations (≥100 ns) to analyze binding stability and key residue interactions (e.g., Val828 in PI3Kδ). Calculate binding free energies (MM/PBSA or MM/GBSA) to quantify selectivity. Compare results with lead compounds (e.g., IC87114) to identify structural determinants of potency. Validate predictions with enzymatic inhibition assays .

Q. What methodologies optimize combination therapies involving this compound and tyrosine kinase inhibitors (TKIs)?

  • Methodological Answer : Use synergy analysis (e.g., Chou-Talalay method) to evaluate this compound + imatinib combinations in CML cell lines. Design dose-matrix experiments (e.g., 5×5 concentrations) and calculate combination indices (CI <1 indicates synergy). Validate with clonogenic assays (soft agar) and apoptosis markers (Annexin V/PI). Mechanistic studies should assess downstream signaling (e.g., BCR-ABL/PI3Kδ crosstalk) via Western blotting. Preclinical PK/PD models can guide dosing schedules to minimize toxicity .

Q. Data Analysis and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer : Adhere to FAIR principles:

  • Metadata : Document batch numbers, purity, and storage conditions of this compound.
  • Experimental Protocols : Publish step-by-step methods (e.g., ClinicalTrials.gov for trials).
  • Statistical Code : Share R/Python scripts for survival analyses (Kaplan-Meier, log-rank tests).
  • Raw Data : Deposit flow cytometry, HPLC chromatograms, and MD trajectories in repositories (e.g., Zenodo).
    Replicate key findings in ≥3 independent experiments and report mean ± SEM .

Q. What statistical approaches address heterogeneity in this compound's real-world effectiveness?

  • Methodological Answer : Use propensity score matching to balance baseline characteristics between real-world and RCT cohorts. Time-to-event analyses (e.g., Cox proportional hazards) should account for treatment discontinuation due to adverse events (AEs). Subgroup analyses (e.g., elderly patients, prior ibrutinib exposure) require Bonferroni correction to control Type I error. Meta-analyses of aggregated data can quantify pooled hazard ratios for OS/PFS .

Q. Ethical and Regulatory Guidance

Q. How should researchers mitigate risks of this compound-related adverse events (AEs) in clinical trials?

  • Methodological Answer : Implement prophylactic measures:

  • Pneumocystis jirovecii pneumonia (PJP) : Administer trimethoprim-sulfamethoxazole.
  • CMV Reactivation : Monitor viral loads via PCR every 2–4 weeks.
  • Hepatotoxicity : Schedule ALT/AST tests at baseline and weeks 2, 4, and 8.
    Establish stopping rules for grade ≥3 AEs (e.g., NCI CTCAE v5.0) and maintain DSMB oversight for early trial termination if safety signals emerge .

Properties

IUPAC Name

5-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN7O/c1-2-15(28-20-18-19(25-11-24-18)26-12-27-20)21-29-16-10-6-9-14(23)17(16)22(31)30(21)13-7-4-3-5-8-13/h3-12,15H,2H2,1H3,(H2,24,25,26,27,28)/t15-/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

IFSDAJWBUCMOAH-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
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Molecular Formula

C22H18FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701007266
Record name Idelalisib
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Molecular Weight

415.4 g/mol
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Solubility

pH-dependent solubility ranging from <0.1 mg/mL at pH 5-7 to over 1 mg/mL at pH 2 under ambient conditions
Record name Idelalisib
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Mechanism of Action

Idelalisib specifically inhibits P110δ, the delta isoform of the enzyme phosphatidylinositol-4,5-bisphosphate 3-kinase, also known as PI-3K. The PI-3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer. In contrast to the other class IA PI3Ks p110α and p110β, p110δ is principally expressed in leukocytes (white blood cells) and is important for the function of T cells, B cell, mast cells and neutrophils. By inhibiting this enzyme, idelalisib induces apoptosis of malignant cells and inhibits several cell signaling pathways, including B-cell receptor (BCR) signaling and C-X-C chemokine receptors type 5 and type 4 signalling, which are involved in trafficking and homing of B-cells to the lymph nodes and bone marrow. Treatment of lymphoma cells with idelalisib has been shown to result in inhibition of chemotaxis and adhesion, and reduced cell viability., Idelalisib is an inhibitor of PI3Kdelta kinase, which is expressed in normal and malignant B-cells. Idelalisib induced apoptosis and inhibited proliferation in cell lines derived from malignant B-cells and in primary tumor cells. Idelalisib inhibits several cell signaling pathways, including B-cell receptor (BCR) signaling and the CXCR4 and CXCR5 signaling, which are involved in trafficking and homing of B-cells to the lymph nodes and bone marrow. Treatment of lymphoma cells with idelalisib resulted in inhibition of chemotaxis and adhesion, and reduced cell viability.
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Color/Form

White to off-white powder

CAS No.

870281-82-6, 1146702-54-6
Record name Idelalisib
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Record name (S)-2-(1-((9H-purin-6-yl)amino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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